molecular formula C11H12O3 B177081 3-(4-Methylbenzoyl)propionic acid CAS No. 4619-20-9

3-(4-Methylbenzoyl)propionic acid

Cat. No. B177081
CAS RN: 4619-20-9
M. Wt: 192.21 g/mol
InChI Key: OEEUWZITKKSXAZ-UHFFFAOYSA-N
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Description

3-(4-Methylbenzoyl)propionic acid is an organic compound that can be used as an intermediate in the agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

The synthesis of 3-(4-Methylbenzoyl)propionic acid involves Friedel-Crafts reactions, a family of processes developed by C. Friedel and J. Crafts in 1877 at the Sorbonne . The Friedel-Crafts acylation allows the introduction of an acyl group into the aromatic ring with a suitable acylating agent (acyl halide or carboxylic acid anhydride) and a strong Lewis acid as a catalyst .


Molecular Structure Analysis

The molecular formula of 3-(4-Methylbenzoyl)propionic acid is C11H12O3 . It contains a total of 26 bonds, including 14 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aromatic), and 1 hydroxyl group .


Chemical Reactions Analysis

The Friedel-Crafts reactions are key to the synthesis of 3-(4-Methylbenzoyl)propionic acid . The Friedel-Crafts acylation allows the introduction of an acyl group into the aromatic ring with a suitable acylating agent .


Physical And Chemical Properties Analysis

3-(4-Methylbenzoyl)propionic acid is a crystalline powder . Its exact physical and chemical properties such as solubility, boiling point, and melting point are not available in the search results.

Scientific Research Applications

Corrosion Inhibition

3-(4-Methylbenzoyl)propionic acid is studied for its role as a corrosion inhibitor for iron. Research has shown that it forms stable surface complexes on iron(III) oxide surfaces, suggesting its effectiveness in inhibiting corrosion (Frey et al., 2000).

Synthesis of Derivatives

The compound has been used in the synthesis of various derivatives, including a study on laccase-catalyzed N-coupling of aromatic and aliphatic amines, resulting in specific acid derivatives (Mikolasch et al., 2002).

Chemical Synthesis and Structural Analysis

Various studies focus on the synthesis of chemical compounds involving 3-(4-Methylbenzoyl)propionic acid. These include the synthesis of complex chemical structures and analysis of their crystal structures (Kumarasinghe et al., 2009), (Kanizsai et al., 2007).

Optimization of Reactive Extraction

The compound's role in the reactive extraction of propionic acid from aqueous solutions is significant. A study demonstrates its use in optimizing extraction efficiency using ionic liquids (Ayan et al., 2020).

Heterocyclic Compound Synthesis

It serves as a starting material for synthesizing various heterocyclic compounds, indicating its versatility in chemical synthesis (Soliman et al., 2010).

Photoreaction Dynamics

Research on the photoreaction dynamics of 3-(4-Methylbenzoyl)propionic acid derivatives, particularly in relation to nonsteroidal anti-inflammatory drugs, is an area of focus (Suzuki et al., 2008).

Environmental Impact Studies

Studies include assessing the environmental impact of derivatives, like the photodegradation of parabens, a group of compounds derived from p-hydroxybenzoic acid, to which 3-(4-Methylbenzoyl)propionic acid is structurally related (Gmurek et al., 2015).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers There are several papers related to 3-(4-Methylbenzoyl)propionic acid, but the specific details of these papers are not available in the search results .

properties

IUPAC Name

4-(4-methylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEUWZITKKSXAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00288225
Record name 3-(4-Methylbenzoyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00288225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylbenzoyl)propionic acid

CAS RN

4619-20-9
Record name 4-Methyl-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4619-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methylphenyl)-4-oxobutanoic acid
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Record name 4619-20-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-Methylbenzoyl)propionic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-METHYLPHENYL)-4-OXOBUTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

Toluene 10b (99.9%, 5.5 eq) was reacted with succinic anhydride (99%, 1 eq) and AlCl3 (95%, 2 eq) for 24 h according to the general procedure. Yellow crystals of 11b were obtained in 75% yield. 1H-NMR: 7.88 (d, 2H, J=8.2 Hz, Ar--H); 7.26 (d, 2H, J=4.8 Hz, Ar--H); 3.29 (t, 2H, J=6.6 Hz, CH2CH2COOH); 2.80 (t, 2H, J=6.6 Hz, CH2CH2COOH); 2.41 (s, 3H, CH3). 13C-NMR: 192.44; 178.70; 144.13; 133.91; 129.29; 128.14; 33.02; 28.06; 21.63.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
T Sakane, N Suzuki, Y Hirose, K Miura… - The Journal of …, 1997 - europepmc.org
Objective 2-Acetylthiomethyl-3-(4-methylbenzoyl) propionic acid, KE298, a derivative or propionic acid developed in Japan has been shown to be effective for suppressing disease …
Number of citations: 20 europepmc.org
YM Youssef, ME Azab, GA Elsayed… - Synthetic …, 2023 - Taylor & Francis
Some pyrazole-based heterocycles, such as pyrrolone, pyridazinone, and imidazole derivatives were synthesized utilizing the pyrazolyl-2(3H)-furanone derivative 3, which was …
Number of citations: 1 www.tandfonline.com
T Adachi, N Koizumi, M Nishio, Y Ito - International journal of pharmaceutics, 1995 - Elsevier
The degradation kinetics of 2-acetylthiomethyl-3-(4-methylbenzoyl)propionic acid (KE-298; 1) in aqueous solution were studied. Compound 1 followed pseudo-first-order degradation …
Number of citations: 3 www.sciencedirect.com
YM Youssef, ME Azab, GA Elsayed… - Journal of the Iranian …, 2023 - Springer
Some pyrazole-based heterocycles such as pyrrolone, pyridazinone, and imidazole derivatives were synthesized utilizing the pyrazolyl-2(3H)-furanone derivative 3, which was obtained …
Number of citations: 7 link.springer.com
M Frey, SG Harris, JM Holmes… - … A European Journal, 2000 - Wiley Online Library
Two polymetallic iron(III) complexes 1 and 2 have been synthesised from the known corrosion inhibitor 3‐(4‐methylbenzoyl)‐propionic acid HL 1 and their crystal structures determined. …
AE Somers, BRW Hinton, C de Bruin-Dickason… - Corrosion …, 2018 - Elsevier
Four recently synthesized rare earth 3-(4-methylbenzoyl)propanoate (mbp) compounds (RE = La, Ce, Nd and Y) were evaluated as corrosion inhibitors for mild steel in 0.01 M NaCl. At …
Number of citations: 83 www.sciencedirect.com
I Kanizsai, F Miklós, P Sohár, A Csámpai… - Journal of molecular …, 2007 - Elsevier
Various γ-oxocarboxylic acids [aroylpropionic acids, cis-2-(4-methylbenzoyl)cyclohexanecarboxylic acid, diendo-3-benzoylbicyclo[2.2.1] heptane-2-carboxylic acid, formylbenzoic acid, …
Number of citations: 5 www.sciencedirect.com
RP Renz - 2007 - era.ed.ac.uk
This thesis is concerned with the development of new organic ligands as corrosion inhibitors. The introductory chapter presents a review of the chemistry involved in the corrosion of …
Number of citations: 2 era.ed.ac.uk
Y Kawashima, K KAMEO, M KATO… - Chemical and …, 1992 - jstage.jst.go.jp
3-Benzoylpropionic acid derivatives possess an immunomodulative activity and suppress adjuvant arthritis. To understand how substitutents affect the biological activity, the quantitative …
Number of citations: 15 www.jstage.jst.go.jp
RS Forgan, S Parsons, PA Tasker… - … Section E: Structure …, 2007 - scripts.iucr.org
The title compound, C12H18O4, was synthesized as a part of an investigation into corrosion inhibitors, as it is structurally related to the commercial reagent Ircagor 419. The molecules …
Number of citations: 7 scripts.iucr.org

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